molecular formula C17H15NO8 B5385099 1,2,3-TRIMETHYL (1Z)-3-[(3E)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]PROP-1-ENE-1,2,3-TRICARBOXYLATE

1,2,3-TRIMETHYL (1Z)-3-[(3E)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]PROP-1-ENE-1,2,3-TRICARBOXYLATE

Cat. No.: B5385099
M. Wt: 361.3 g/mol
InChI Key: DVNLDWSFPOVJCO-NRSBDZSJSA-N
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Description

1,2,3-TRIMETHYL (1Z)-3-[(3E)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]PROP-1-ENE-1,2,3-TRICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-TRIMETHYL (1Z)-3-[(3E)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]PROP-1-ENE-1,2,3-TRICARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include:

    Step 1: Formation of the benzoxazine ring through a cyclization reaction.

    Step 2: Introduction of the oxo group via oxidation.

    Step 3: Addition of the propene and tricarboxylate groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3-TRIMETHYL (1Z)-3-[(3E)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]PROP-1-ENE-1,2,3-TRICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,2,3-TRIMETHYL (1Z)-3-[(3E)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]PROP-1-ENE-1,2,3-TRICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3-TRIMETHYL (1Z)-3-[(3E)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]PROP-1-ENE-1,2,3-TRICARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,3-TRIMETHYL (1Z)-3-[(3E)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]PROP-1-ENE-1,2,3-TRICARBOXYLATE may include other benzoxazine derivatives and tricarboxylate-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

trimethyl (Z,3E)-3-(2-oxo-4H-1,4-benzoxazin-3-ylidene)prop-1-ene-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO8/c1-23-12(19)8-9(15(20)24-2)13(16(21)25-3)14-17(22)26-11-7-5-4-6-10(11)18-14/h4-8,18H,1-3H3/b9-8-,14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNLDWSFPOVJCO-NRSBDZSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=C1C(=O)OC2=CC=CC=C2N1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(/C(=C\1/C(=O)OC2=CC=CC=C2N1)/C(=O)OC)\C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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